molecular formula C12H23NO3 B1439772 (2S,4S)-4-tert-Butoxy-1-isopropyl-proline CAS No. 1263078-26-7

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline

Cat. No. B1439772
CAS RN: 1263078-26-7
M. Wt: 229.32 g/mol
InChI Key: VZEYXTGROKSICK-UWVGGRQHSA-N
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Description

Typically, the description of a compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like spectroscopy and chromatography can be used to analyze these properties .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline and its derivatives have been studied extensively in the field of chemical synthesis. For instance, (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, a related compound, has been synthesized for use in sensitive applications in 19F NMR, which assists in probing and medicinal chemistry (Tressler & Zondlo, 2014). Similarly, the synthesis of (2S,4S)-2,4-diaminoglutaric acid from related proline derivatives has been demonstrated, highlighting the compound's utility in creating novel amino acids (Tanaka & Sawanishi, 1998).

2. Role in Medical Imaging

The derivatives of this compound have also found applications in medical imaging. For example, fluorine-18 labeled (2S,4S)-4-fluoro-l-proline has been reported as a potential positron emission tomography tracer to study abnormal collagen synthesis in various diseases (Azad et al., 2012).

3. Insights into Protein and Peptide Structure

This compound is also valuable in the study of protein and peptide structures. The discrimination of 4-hydroxyproline diastereomers by vibrational spectroscopy of the gaseous protonated species provides insights into the structural aspects of proteins and peptides, which is crucial for understanding biological mechanisms (Crestoni et al., 2012).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or discussing potential future applications or research directions for the compound .

properties

IUPAC Name

(2S,4S)-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-8(2)13-7-9(16-12(3,4)5)6-10(13)11(14)15/h8-10H,6-7H2,1-5H3,(H,14,15)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEYXTGROKSICK-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1C(=O)O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@H](C[C@H]1C(=O)O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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